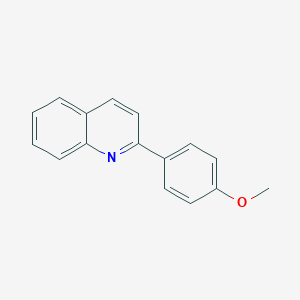

2-(4-Methoxyphenyl)quinoline

概述

描述

2-(4-Methoxyphenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It consists of a quinoline core with a methoxyphenyl group attached at the second position. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and material science due to its unique structural and electronic properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and 4-methoxybenzaldehyde as starting materials. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. Another method involves the Pfitzinger reaction, where isatin and 4-methoxybenzaldehyde are used as precursors in the presence of a base like sodium hydroxide.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These can include microwave-assisted synthesis, which offers shorter reaction times and higher yields. Additionally, solvent-free conditions and the use of recyclable catalysts, such as ionic liquids or clay-supported catalysts, are employed to make the process more environmentally friendly .

化学反应分析

Types of Reactions: 2-(4-Methoxyphenyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring, typically at the 3-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Nitroquinoline and halogenated quinoline derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Properties:

Research indicates that 2-(4-Methoxyphenyl)quinoline derivatives exhibit promising anticancer activities. For instance, synthesized derivatives showed varying inhibitory concentrations (IC50) against HCT-116 cell lines, with values ranging from 15.3 to 62.5 μg/mL, highlighting their potential as new anticancer agents . The mechanism of action often involves DNA intercalation, disrupting replication and transcription processes.

Antileishmanial Activity:

A study demonstrated that derivatives of this compound possess significant activity against Leishmania donovani, the causative agent of leishmaniasis. Compounds were tested at concentrations from 200 μg/mL to 1.56 μg/mL, revealing effective IC50 values and suggesting a new avenue for antileishmanial drug development .

Antioxidant Effects:

In addition to its anticancer and antileishmanial properties, this compound has been shown to exhibit antioxidant activity. This is crucial as oxidative stress is implicated in many diseases, including cancer .

Antimicrobial Properties:

The compound has demonstrated significant antibacterial activities against various bacterial strains. In vitro studies indicate that certain derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 μg/mL against strains like E. coli and S. aureus .

Mechanism of Action:

The biological activity of this compound is often attributed to its ability to interact with biological targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to active sites or disrupt cellular processes through DNA interactions.

Material Science Applications

Organic Light-Emitting Diodes (OLEDs):

Due to its favorable photophysical properties, this compound is utilized in the development of OLEDs. Its ability to emit light efficiently when excited makes it a valuable component in electronic materials.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | IC50 values: 15.3 - 62.5 μg/mL against HCT-116 |

| Antileishmanial agents | Effective against Leishmania donovani | |

| Antioxidant effects | Exhibits significant antioxidant activity | |

| Biological Activity | Antimicrobial agents | MIC: 25 - 50 μg/mL against E. coli and S. aureus |

| Material Science | OLEDs | Efficient light emission properties |

Case Studies

- Anticancer Activity Study : A study synthesized several derivatives of this compound and evaluated their anticancer properties using HCT-116 cell lines. The results indicated that specific modifications led to enhanced efficacy compared to existing treatments .

- Antileishmanial Activity Research : Researchers synthesized quinoline-4-carboxylic acids and tested them against clinical isolates of Leishmania. The study found that certain derivatives had potent activity, suggesting their potential as new therapeutic agents for leishmaniasis .

- OLED Development : Investigations into the photophysical properties of this compound revealed its applicability in OLED technology due to its efficient light-emitting capabilities when incorporated into device structures.

作用机制

The mechanism of action of 2-(4-Methoxyphenyl)quinoline varies depending on its application. In medicinal chemistry, it often interacts with biological targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In the context of its anticancer activity, the compound can intercalate into DNA, disrupting DNA replication and transcription processes, leading to cell death .

相似化合物的比较

Quinoline: A parent compound with a simpler structure, lacking the methoxyphenyl group.

2-Phenylquinoline: Similar to 2-(4-Methoxyphenyl)quinoline but without the methoxy group.

4-Methoxyquinoline: A compound with the methoxy group directly attached to the quinoline ring.

Uniqueness: this compound is unique due to the presence of both the methoxy group and the phenyl group, which confer distinct electronic and steric properties. These modifications enhance its reactivity and biological activity compared to its simpler analogs .

生物活性

2-(4-Methoxyphenyl)quinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 223.27 g/mol. The structure consists of a quinoline ring system substituted with a methoxyphenyl group at the 2-position, which significantly influences its biological activities.

Anticancer Activity

Research indicates that quinoline derivatives exhibit promising anticancer properties. Specifically, this compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways.

- Mechanism of Action : The compound's anticancer effects are attributed to its interaction with specific cellular targets involved in cell cycle regulation and apoptosis. It has been shown to inhibit the activity of certain kinases that are crucial for cancer cell survival and proliferation.

Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. Studies have reported its efficacy against bacteria and fungi.

- In vitro Studies : The compound has been tested against several bacterial strains, showing effective inhibition at varying concentrations. For instance, it exhibited an IC50 value indicating its potency in inhibiting bacterial growth.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases.

- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are often elevated during inflammatory responses.

Case Studies

- Anticancer Efficacy : A study published in Nature demonstrated that derivatives of quinoline could significantly reduce tumor growth in xenograft models. The study highlighted that this compound effectively reduced tumor size by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Activity : Research conducted on the antimicrobial properties of quinoline derivatives showed that this compound had a notable effect against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

- Anti-inflammatory Research : A detailed investigation into the anti-inflammatory effects revealed that the compound could significantly reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Data Tables

| Biological Activity | IC50 Value (μM) | Target Organism/Pathway |

|---|---|---|

| Anticancer (e.g., HeLa) | 15 | Induction of apoptosis |

| Antimicrobial (E. coli) | 10 | Bacterial growth inhibition |

| Anti-inflammatory | 20 | COX-2 inhibition |

属性

IUPAC Name |

2-(4-methoxyphenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-18-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17-16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYDIDCWFYLWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818214 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the halide ligand on an iridium catalyst affect the asymmetric hydrogenation of 2-(4-Methoxyphenyl)quinoline?

A1: Research indicates an unexpected halide effect in the asymmetric hydrogenation of 2-aryl-substituted quinolines, including this compound, using cationic dinuclear iridium complexes with difluorphos ligands. Surprisingly, iridium complexes containing chloro and bromo ligands demonstrate superior catalytic activity compared to the iodo-iridium complex. This finding challenges the common assumption that iodide sources enhance catalytic activity in such reactions [].

Q2: Can this compound be used as a precursor in the synthesis of more complex molecules?

A2: Yes, this compound serves as a key starting material in the formal asymmetric synthesis of 6-hydroxy-2-(4-hydroxyphenyl)-1-{4[2-(pyrrolidin-1-yl)ethoxy]-benzyl}-1,2,3,4-tetrahydroquinoline. This compound, also known as SERM 1, acts as a selective estrogen receptor modulator. The synthesis involves an asymmetric hydrogenation of this compound hydrochloride salt as a crucial step, highlighting the compound's utility in building complex molecules with potential pharmaceutical applications [].

Q3: Does the presence of the 4-methoxyphenyl substituent in this compound influence its reactivity?

A3: Yes, the presence of the 4-methoxyphenyl substituent at the 2-position of the quinoline ring significantly impacts the reactivity of this compound. In the Reissert-Henze reaction, this compound 1-oxide leads to the formation of various benzoyloxyquinoline derivatives, including 6-benzoyloxy and 8-benzoyloxyquinolines, alongside the expected 4-cyanoquinoline and a 1,4-dihydroquinoline derivative. This regioselectivity suggests that the 4-methoxyphenyl group influences the electronic properties and reactivity of the quinoline core, directing the electrophilic attack towards specific positions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。